[3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazol-4-yl](2,6-dimethylmorpholin-4-yl)methanone
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Overview
Description
3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazol-4-ylmethanone: is a synthetic organic compound known for its diverse applications in scientific research. This compound features a complex structure with multiple functional groups, making it a subject of interest in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazol-4-ylmethanone typically involves multiple steps:
Formation of the Oxazole Ring: The initial step often involves the cyclization of a precursor molecule to form the oxazole ring. This can be achieved through the reaction of a 2,6-dichlorophenyl derivative with a suitable nitrile under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group is introduced via alkylation, using reagents such as methyl iodide or dimethyl sulfate.
Attachment of the Morpholine Ring: The final step involves the coupling of the oxazole derivative with 2,6-dimethylmorpholine. This can be done using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the oxazole ring or the chlorophenyl groups, potentially leading to the formation of amines or dechlorinated products.
Substitution: The chlorophenyl groups are susceptible to nucleophilic substitution reactions, where chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea under basic conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, dechlorinated products.
Substitution: Azides, thiols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, 3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazol-4-ylmethanone is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine
The compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazol-4-ylmethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazol-4-ylmethanone
- 3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazol-4-ylethanone
- 3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazol-4-ylpropanone
Uniqueness
The uniqueness of 3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazol-4-ylmethanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H18Cl2N2O3 |
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Molecular Weight |
369.2 g/mol |
IUPAC Name |
[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]-(2,6-dimethylmorpholin-4-yl)methanone |
InChI |
InChI=1S/C17H18Cl2N2O3/c1-9-7-21(8-10(2)23-9)17(22)14-11(3)24-20-16(14)15-12(18)5-4-6-13(15)19/h4-6,9-10H,7-8H2,1-3H3 |
InChI Key |
CFCWXPWMBGDYBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=C(ON=C2C3=C(C=CC=C3Cl)Cl)C |
Origin of Product |
United States |
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